molecular formula C26H25N3O5S B2588394 ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate CAS No. 1252820-65-7

ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate

Cat. No.: B2588394
CAS No.: 1252820-65-7
M. Wt: 491.56
InChI Key: NFOKETCQSIHYJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C26H25N3O5S and its molecular weight is 491.56. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial effects and mechanisms of action based on recent research findings.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance:

  • Antibacterial and Antimycobacterial Effects : Research has shown that derivatives of thienopyrimidinone rings possess substantial antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds was determined to be effective against strains such as Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A15E. coli
Compound B10S. aureus
Compound C20M. tuberculosis

The biological activity of this compound is believed to involve the inhibition of bacterial protein synthesis or disruption of cell wall synthesis. The presence of the thienopyrimidine moiety is critical for its antimicrobial properties.

Toxicity Assessment

Toxicity studies have indicated that many of these thienopyrimidine derivatives are non-toxic at concentrations up to 200 µmol/L when assessed through hemolytic assays. This suggests a favorable safety profile for further development .

Case Studies and Research Findings

Several case studies have documented the synthesis and evaluation of compounds structurally related to this compound:

  • Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives and evaluated their biological activity against a range of microbial strains. The results indicated that modifications in the side chains significantly influenced their antimicrobial potency .
  • Crystal Structure Analysis : Structural analysis through X-ray crystallography provided insights into the spatial arrangement of atoms in the compound. This information is crucial for understanding how structural features correlate with biological activity .

Properties

IUPAC Name

ethyl 4-[[2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O5S/c1-4-34-25(32)19-7-9-20(10-8-19)27-22(30)15-28-21-11-12-35-23(21)24(31)29(26(28)33)14-18-6-5-16(2)17(3)13-18/h5-13,23H,4,14-15H2,1-3H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLGPQDVDMTUPU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N3O5S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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